molecular formula C11H7BrF2N2 B1399638 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine CAS No. 1189817-66-0

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine

Cat. No. B1399638
M. Wt: 285.09 g/mol
InChI Key: NSOHWDMBPJWESK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . Another study reports the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Synthesis and Chemical Applications

  • Fluorinated Heterocyclic Scaffold Synthesis : Revanna et al. (2013) described the synthesis of a fluorinated heterocyclic scaffold, potentially attractive for various chemical applications, using a route that could be adapted for parallel synthesis and generating a compound library (Revanna et al., 2013).

  • Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) conducted a study focusing on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. Density functional theory (DFT) studies were used to explore the potential of these compounds as chiral dopants for liquid crystals (Ahmad et al., 2017).

  • Regioselective Displacement Reaction : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).

  • Palladium-Catalyzed Synthesis : Yuqiang (2011) synthesized 2-(2,4-Difluorophenyl)pyridine by a palladium-catalyzed Suzuki cross-coupling reaction, achieving a high yield (Yuqiang, 2011).

Biological and Pharmacological Research

  • Biofilm Inhibition and Antimicrobial Activities : The same study by Ahmad et al. (2017) also explored the biofilm inhibition and antimicrobial activities of the synthesized pyridine derivatives, finding significant biological activities in some compounds (Ahmad et al., 2017).

  • Antimicrobial and Density Functional Theory Studies : Vural and Kara (2017) performed spectroscopic characterization and antimicrobial activities testing of 5-Bromo-2-(trifluoromethyl)pyridine, indicating potential bioactive properties (Vural & Kara, 2017).

Material Science and Computational Studies

  • Electronic and Nonlinear Optical Properties : Ghiasuddin et al. (2018) studied the synthesis, spectroscopic, electronic, and nonlinear optical properties of pyridine derivatives, including 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine, showing their potential in material science applications (Ghiasuddin et al., 2018).

properties

IUPAC Name

5-bromo-6-(2,4-difluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2N2/c12-8-3-4-10(15)16-11(8)7-2-1-6(13)5-9(7)14/h1-5H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOHWDMBPJWESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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